N-[4-(diethylsulfamoyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(diethylsulfamoyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide, also known as DIBO, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer and inflammation. DIBO is a synthetic compound that was first synthesized in 2005 by researchers at the University of Bath in the UK. Since then, several studies have been conducted to investigate the synthesis, mechanism of action, and potential applications of DIBO.
科学的研究の応用
Synthesis and Anticonvulsant Evaluation
A series of novel derivatives have been synthesized, incorporating essential amino acids with GABA–phthalimide moieties, aimed at exploring anticonvulsant candidates. These compounds have shown promising results in initial screenings using maximal electroshock and subcutaneous Pentylenetetrazole tests in mice, indicating their potential as anticonvulsant agents (Ahuja, Husain, & Siddiqui, 2014). Similarly, hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides have demonstrated broad spectra of activity across preclinical seizure models, offering insights into the design of new antiepileptic drugs (Kamiński et al., 2015).
Cancer Research and Chemoprevention
Research into novel compounds for cancer treatment and prevention is ongoing. Studies include the synthesis and cytotoxic evaluation of acyl derivatives with potential intercalation ability, showing efficacy in cell lines resistant to doxorubicin treatment. These findings indicate a direction for the development of new therapeutic agents with minimized side effects (Gomez-Monterrey et al., 2011).
Enzymatic Inhibition and Therapeutic Potential
Compounds related to N-[4-(diethylsulfamoyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide have been evaluated for their inhibitory potential against various enzymes, such as tyrosinase, which is crucial in the development of depigmentation drugs. These studies suggest the therapeutic potential of these compounds in treating conditions like hyperpigmentation, with minimal toxicity observed in hemolytic activity profiles (Raza et al., 2019).
特性
IUPAC Name |
N-[4-(diethylsulfamoyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-3-24(4-2)31(29,30)17-13-11-16(12-14-17)23-20(26)10-7-15-25-21(27)18-8-5-6-9-19(18)22(25)28/h5-6,8-9,11-14H,3-4,7,10,15H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJIVXKTQZDSQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(diethylsulfamoyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。